Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Overview
Description
Fura-FF is a difluorinated derivative of the calcium indicator fura-2. Unlike, fura-2, fura-FF has negligible magnesium sensitivity, thus reducing interference from this cation. Fura-FF also has a higher calcium dissociation constant than fura-2 (Kd(calcium) = 6 and 0.14 µM, respectively). However, the spectral properties of fura-FF and fura-2 are similar with fura-FF displaying excitation/emission spectra of 365/514 nm in the absence of calcium, with a shift to 339/507 nm in the presence of a high calcium concentration. Low affinity calcium dyes, including fura-FF, are preferred for studying compartments with high concentrations of calcium, such as mitochondria, or in cell systems that have relatively low calcium buffering capacities, such as neuronal dendrites and spines.
Fura-FF (postassium salt) is a difluorinated analog of the cell-impermeant calcium indicator fura-2. Unlike, fura-2, fura-FF has negligible magnesium sensitivity, thus reducing interference from this cation. Fura-FF has a higher calcium dissociation constant than fura-2 (Kd(calcium) = 5.5 and 0.14 µM, respectively). Low affinity calcium dyes, including fura-FF, are preferred for studying compartments with high concentrations of calcium, such as mitochondria, or in cell systems that have relatively low calcium buffering capacities, such as neuronal dendrites and spines. The spectroscopic properties of fura-FF and fura-2 are similar.
Scientific Research Applications
Application in Semiconductor Processing
- Effect on SiGe Surface Finish during Chemical Mechanical Polishing : The compound has been studied for its role in enhancing corrosion and rate during the chemical mechanical polishing (CMP) of SiGe surfaces. It's found to assist in generating GeO2 and silicon sub-oxide on the surface, thereby influencing the removal rate and selectivity to TEOS in CMP processes (Yang et al., 2019).
Biological Activities of Derivatives
- Anti-HIV Activities : Derivatives of benzofuran, which include structural elements of the specified compound, have been investigated for their potential anti-HIV activities. Certain derivatives displayed the ability to inhibit HIV replication in cell culture (Mubarak et al., 2007).
Synthesis and Characterization
- Synthesis of Novel Azaheterocycles : The interaction of analogs of the specified compound with other chemicals like 5-aminotetrazole is an efficient method for synthesizing novel azaheterocycles. This approach has led to the creation of various compounds with potential applications in pharmaceuticals and chemical industries (Goryaeva et al., 2015).
Photophysical and Photochemical Properties
- Study of Squaraines for Fluorescence Bioimaging : The electronic properties of compounds related to the specified chemical, especially squaraine derivatives, were analyzed for their application in fluorescence bioimaging. These studies include photophysical, photochemical, and nonlinear optical properties, demonstrating potential for use in biomedical imaging (Chang et al., 2019).
Anticancer Properties
- Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes : Research on organotin(IV) complexes, which include similar structural components, demonstrated significant anticancer activity against various human tumor cell lines, indicating potential therapeutic applications (Basu Baul et al., 2009).
Fluorescent Probes for Bioimaging
- Zn(II) Coordination Abilities and Spectroscopic Properties : Studies have been conducted on the coordination abilities and spectroscopic properties of related compounds for their application as fluorescent probes in bioimaging. These compounds have been used for determining Zn(II) levels in cells and extracellular fluids (Marszalek et al., 2016).
properties
IUPAC Name |
pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F2N3O14.5K/c29-14-1-2-15(32(9-21(34)35)10-22(36)37)26(25(14)30)45-4-3-44-18-5-13-6-19(27-31-8-20(47-27)28(42)43)46-17(13)7-16(18)33(11-23(38)39)12-24(40)41;;;;;/h1-2,5-8H,3-4,9-12H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43);;;;;/q;5*+1/p-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFKAYBOWPHSOE-UHFFFAOYSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])F)F.[K+].[K+].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18F2K5N3O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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